REACTION_CXSMILES
|
C(OC1C=C[N:12]([C:15]2[CH:20]=CC(O)=[CH:17][CH:16]=2)[C:11](=O)C=1)C1C=CC=CC=1.[CH2:23]([OH:25])[CH3:24]>>[OH:25][CH2:23][C:24]1[CH:17]=[CH:16][C:15]([CH3:20])=[N:12][CH:11]=1
|
Name
|
4-benzyloxy-1-(4-hydroxyphenyl)-1H-pyridin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(N(C=C1)C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC(=NC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |